Hydrogen-Bond Donor Capacity: Carboximidamide (HBD=2) vs. Carboxamide (HBD=1) Differentiation
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide possesses two hydrogen-bond donor (HBD) sites from its carboximidamide group (-C(=NH)NH₂), compared to only one HBD in the direct carboxamide analog 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098134-54-2, -C(=O)NH₂) [1]. This difference is critical for target engagement: many kinase ATP-binding pockets and mGlu5 allosteric sites require bidentate hydrogen-bonding interactions with the hinge region or specific residue pairs, which the carboximidamide can satisfy but the carboxamide cannot without conformational rearrangement . The target compound maintains the same hydrogen-bond acceptor count (HBA=3) as the carboxamide analog, preserving acceptor interactions while adding donor capacity [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (from carboximidamide -C(=NH)NH₂) |
| Comparator Or Baseline | 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098134-54-2): HBD = 1 (from carboxamide -C(=O)NH₂) |
| Quantified Difference | ΔHBD = +1 (100% increase in donor capacity) |
| Conditions | Computed by Cactvs 3.4.8.24; PubChem 2.2 release 2025.09.15 |
Why This Matters
For procurement decisions in kinase inhibitor or mGlu5 NAM programs, the additional hydrogen-bond donor fundamentally alters the pharmacophore and may enable binding modes inaccessible to carboxamide-based analogs, justifying compound-specific sourcing.
- [1] PubChem. 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CID 121210750): HBD=2, HBA=3, TPSA=80.6 Ų. Chem960. 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098134-54-2): HBD=1, HBA=3, TPSA=73.8 Ų. View Source
